molecular formula C9H7F3O3 B8218938 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone

1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B8218938
M. Wt: 220.14 g/mol
InChI Key: QFXDRHWZBDQJNM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone is a chemical compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . This compound is characterized by the presence of a hydroxy group, a trifluoromethoxy group, and an ethanone moiety attached to a phenyl ring. It is primarily used for research and development purposes .

Preparation Methods

The synthesis of 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.

Chemical Reactions Analysis

1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmacological agent.

    Medicine: It is investigated for its potential therapeutic properties, although it is not yet used in clinical settings.

    Industry: Its unique chemical properties make it a valuable compound for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The ethanone moiety can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their activity.

Comparison with Similar Compounds

1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-hydroxy-4-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5(13)7-3-2-6(4-8(7)14)15-9(10,11)12/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXDRHWZBDQJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(2-methoxy-4-(trifluoromethoxy)phenyl)ethanone (17.8 g, 76.0 mmol) in CH2Cl2 (178 mL) was cooled to −25° C. and boron trichloride (91.0 mL of a 1.0 M solution in CH2Cl2, 91 mmol) was added dropwise keeping the internal temperature ≦−18° C. Following addition, analysis by LCMS indicated complete reaction. The reaction mixture was poured into ice (75 g) and partitioned. The organic layer was washed with water (50 mL), dried (Na2SO4), filtered, and concentrated to give 16.2 g (73.6 mmol, 97% yield) of the title compound. MS (DCI/NH3) m/z 238 (M+NH4)+.
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17.8 g
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reactant
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178 mL
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solution
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ice
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75 g
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reactant
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Yield
97%

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